molecular formula C13H20O4SSi B585088 4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol CAS No. 71321-16-9

4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol

Cat. No.: B585088
CAS No.: 71321-16-9
M. Wt: 300.444
InChI Key: NRSMBMYRUTZFJQ-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol is a compound with the molecular formula C13H20O4SSi and a molecular weight of 300.444. This compound is notable for its unique combination of a sulfonic acid group and a trimethylsilyl-protected alkyne, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-trimethylsilylprop-2-yn-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Sulfonates.

    Reduction: Alkenes or alkanes.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonic acid group can act as an acid catalyst, while the trimethylsilyl-protected alkyne can undergo deprotection to reveal a reactive alkyne group. These functional groups enable the compound to interact with various molecular targets and pathways in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonic acid: Similar structure but lacks the trimethylsilyl-protected alkyne group.

    3-Trimethylsilylprop-2-yn-1-ol: Similar structure but lacks the sulfonic acid group.

Uniqueness

4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol is unique due to the combination of a sulfonic acid group and a trimethylsilyl-protected alkyne. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H12OSi/c1-6-2-4-7(5-3-6)11(8,9)10;1-8(2,3)6-4-5-7/h2-5H,1H3,(H,8,9,10);7H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSMBMYRUTZFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[Si](C)(C)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80823274
Record name 4-Methylbenzene-1-sulfonic acid--3-(trimethylsilyl)prop-2-yn-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80823274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71321-16-9
Record name 4-Methylbenzene-1-sulfonic acid--3-(trimethylsilyl)prop-2-yn-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80823274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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